molecular formula C8H11F2NO2 B8131813 Methyl 3,3-difluoro-7-azabicyclo[2.2.1]heptane-1-carboxylate

Methyl 3,3-difluoro-7-azabicyclo[2.2.1]heptane-1-carboxylate

Cat. No. B8131813
M. Wt: 191.17 g/mol
InChI Key: BOYFFUBMQKMWPY-UHFFFAOYSA-N
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Patent
US09266904B2

Procedure details

The mixture of O7-benzyl O4-methyl 2,2-difluoro-7-azabicyclo[2.2.1]heptane-4,7-dicarboxylate (0.24 g, 0.74 mmol), 10% Pd/C (0.3 g) in methanol (20 mL) was stirred for 12 hours under 1 atm H2. Removal of the catalyst solid and solvent gave methyl 2,2-difluoro-7-azabicyclo[2.2.1]heptane-4-carboxylate 148a. This crude product was used in next step without purification. Yield: 69.3%. MS: calc'd (MH +) 192, measured (MH +) 192.
Name
O7-benzyl O4-methyl 2,2-difluoro-7-azabicyclo[2.2.1]heptane-4,7-dicarboxylate
Quantity
0.24 g
Type
reactant
Reaction Step One
Quantity
20 mL
Type
solvent
Reaction Step One
Name
Quantity
0.3 g
Type
catalyst
Reaction Step One

Identifiers

REACTION_CXSMILES
[F:1][C:2]1([F:23])[CH2:7][C:6]2([C:19]([O:21][CH3:22])=[O:20])[N:8](C(OCC3C=CC=CC=3)=O)[CH:3]1[CH2:4][CH2:5]2>CO.[Pd]>[F:23][C:2]1([F:1])[CH2:7][C:6]2([C:19]([O:21][CH3:22])=[O:20])[NH:8][CH:3]1[CH2:4][CH2:5]2

Inputs

Step One
Name
O7-benzyl O4-methyl 2,2-difluoro-7-azabicyclo[2.2.1]heptane-4,7-dicarboxylate
Quantity
0.24 g
Type
reactant
Smiles
FC1(C2CCC(C1)(N2C(=O)OCC2=CC=CC=C2)C(=O)OC)F
Name
Quantity
20 mL
Type
solvent
Smiles
CO
Name
Quantity
0.3 g
Type
catalyst
Smiles
[Pd]

Conditions

Stirring
Type
CUSTOM
Details
was stirred for 12 hours under 1 atm H2
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
Removal of the catalyst solid and solvent

Outcomes

Product
Details
Reaction Time
12 h
Name
Type
product
Smiles
FC1(C2CCC(C1)(N2)C(=O)OC)F
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 69.3%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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